molecular formula C7H17NO3 B587390 3-(2-Aminobutoxy)propane-1,2-diol CAS No. 152398-96-4

3-(2-Aminobutoxy)propane-1,2-diol

Cat. No.: B587390
CAS No.: 152398-96-4
M. Wt: 163.217
InChI Key: DJEXHNHAZYDWBP-UHFFFAOYSA-N
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Description

3-(2-Aminobutoxy)propane-1,2-diol is a chiral biochemical building block of interest in advanced organic and medicinal chemistry research. This compound features both a 1,2-diol moiety and a primary amine group separated by a butoxy linker, making it a valuable scaffold for constructing more complex molecules. Its potential research applications include serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in creating prodrug forms or modifying the pharmacokinetic properties of lead compounds. The diol group can be utilized for selective derivatization or as a ligand in catalyst systems, while the amine functionality is readily available for amide bond formation or nucleophilic substitution reactions. Researchers also employ this and related diol-amino structures in the development of polymers, ligands for asymmetric synthesis, and as precursors to heterocyclic compounds. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

152398-96-4

Molecular Formula

C7H17NO3

Molecular Weight

163.217

IUPAC Name

3-(2-aminobutoxy)propane-1,2-diol

InChI

InChI=1S/C7H17NO3/c1-2-6(8)4-11-5-7(10)3-9/h6-7,9-10H,2-5,8H2,1H3

InChI Key

DJEXHNHAZYDWBP-UHFFFAOYSA-N

SMILES

CCC(COCC(CO)O)N

Synonyms

1,2-Propanediol, 3-(2-aminobutoxy)-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Increase chemical stability and alter solubility .
  • Aromatic Substituents (e.g., naphthyloxy in ): Improve enantioselectivity in chromatographic separations .
  • Alkyl Chains (e.g., 13-methylhexadecyl in ): Enhance lipophilicity, relevant for membrane interactions in natural products .

Physical and Chemical Properties

Property 3-(2-Aminobutoxy)propane-1,2-diol (Inferred) 3-Aminopropane-1,2-diol () 3-(4-Methoxyphenoxy)propane-1,2-diol ()
Melting Point Not reported <55°C (solid), >57°C (liquid) Likely low (oil/liquid based on similar diols)
Solubility Hydrophilic (amine/diol) + lipophilic (butyl) Soluble in polar solvents Soluble in organic solvents (e.g., ethyl acetate)
Stability Air-stable (amine may oxidize) Hygroscopic; skin irritant Stable under inert conditions

Spectral Data : Alkoxy-substituted diols (e.g., 3-(hexyloxy)propane-1,2-diol in ) show characteristic NMR peaks: δ 3.4–4.2 ppm (diol protons) and δ 1.2–1.6 ppm (alkyl chain protons) .

Preparation Methods

Epoxide Ring-Opening with 2-Aminobutanol

This method draws inspiration from the hydrolysis and amination of epichlorohydrin described in CN104610074A .

Reaction Mechanism:

  • Epoxide Formation : Propane-1,2-diol is converted to 3-chloro-1,2-propanediol via chlorination, followed by treatment with a base to form glycidol (epoxide intermediate).

  • Ring-Opening with 2-Aminobutanol : The epoxide undergoes nucleophilic attack by 2-aminobutanol, facilitated by a two-component catalyst system (e.g., methanesulfonic acid and sulfuric acid).

Hypothetical Conditions :

  • Catalysts : Methanesulfonic acid (0.6–0.8 wt%) and diluted sulfuric acid (0.6–1 wt%).

  • Temperature : Staged heating from 58–62°C (initial) to 100–105°C (final).

  • Yield Optimization : Segmented temperature control improves selectivity, potentially achieving >85% yield.

Table 1: Proposed Reaction Parameters for Epoxide Route

ParameterValue/RangeCatalyst System
Temperature58–105°C (gradient)Methanesulfonic acid + H<sub>2</sub>SO<sub>4</sub>
Reaction Time4–6 hours0.6–1.0 wt%
PressureAtmospheric
Theoretical Yield80–90%

Direct Etherification via Nucleophilic Substitution

This approach adapts the glycerin chlorohydrin amination method from CN103319354A , replacing ammonia with 2-aminobutanol.

Reaction Steps:

  • Chlorination of Propane-1,2-diol : Selective chlorination at C3 using thionyl chloride or PCl<sub>3</sub> yields 3-chloro-1,2-propanediol.

  • Etherification with 2-Aminobutanol : The chloride undergoes nucleophilic displacement with 2-aminobutanol under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>).

  • Catalytic Enhancement : Copper oxide (CuO) and iron oxide (Fe<sub>3</sub>O<sub>4</sub>) catalysts, as described in CN103319354A , may accelerate the reaction.

Critical Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Side Reactions : Competing elimination or over-alkylation necessitates controlled stoichiometry and low temperatures (30–50°C).

Catalytic Systems and Their Roles

Acid Catalysts for Epoxide Activation

The two-component acid system in CN104610074A (methanesulfonic acid + H<sub>2</sub>SO<sub>4</sub>) protonates the epoxide oxygen, increasing electrophilicity for nucleophilic attack. This system could be adapted for the target compound by adjusting acid concentrations to accommodate the steric bulk of 2-aminobutanol.

Metal Oxide Catalysts for Amination

CN103319354A employs CuO with Fe<sub>3</sub>O<sub>4</sub> or MnO<sub>2</sub> to facilitate ammonia insertion into chlorinated intermediates. For 3-(2-aminobutoxy)propane-1,2-diol, these catalysts might promote C–N bond formation while minimizing hydrolysis of the ether linkage.

Table 2: Catalyst Performance in Analogous Reactions

Catalyst SystemReaction TypeYield ImprovementReference
CuO + Fe<sub>3</sub>O<sub>4</sub>Chloride amination15–20%
Methanesulfonic acidEpoxide ring-opening25–30%

Purification and Isolation Strategies

Vacuum Distillation

Following CN104610074A , vacuum distillation (−0.096 to −0.1 MPa) effectively separates the product from unreacted starting materials and low-boiling byproducts. For the target compound, this step would require precise temperature control to prevent thermal decomposition of the aminobutoxy group.

Centrifugal Desalination

The patent describes centrifugal removal of salts after neutralization. Adapting this for this compound would involve post-reaction filtration to isolate catalysts, followed by centrifugation to discard inorganic salts.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison Based on Analogous Methods

ParameterEpoxide RouteDirect Etherification
Catalyst Complexity High (two-component)Moderate (metal oxides)
Reaction Time 4–6 hours2–3 hours
Yield Potential 80–90%70–85%
Purity Challenges Epoxide side-productsChloride elimination

Q & A

Q. Advanced Research Focus

  • Cytotoxicity assays : MTT or resazurin tests on cell lines (e.g., HEK-293).
  • Enzyme inhibition studies : Kinase or protease assays to identify targets.
  • ADME profiling : HPLC-MS quantifies metabolic stability and plasma protein binding .

What are the challenges in scaling up diol synthesis while maintaining stereochemical purity?

Advanced Research Focus
Racemization risks increase at higher temperatures. Mitigation strategies:

  • Low-temperature processing : Reduces thermal degradation.
  • Asymmetric catalysis : Chiral ligands or enzymes (e.g., lipases) preserve enantiomeric excess .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .

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